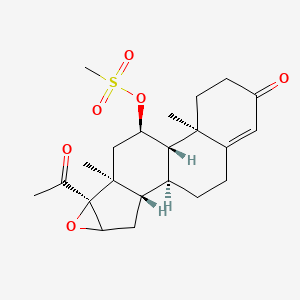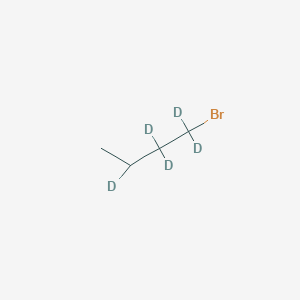
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate is a synthetic derivative of progesterone, identified by the CAS number 114327-30-9 . This compound is primarily used in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of progesterone .
Métodos De Preparación
The synthesis of 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate involves several steps, starting from progesterone. The key steps include:
Hydroxylation: The addition of a hydroxyl group at the 11|A position.
The specific reaction conditions and industrial production methods are proprietary and may vary among manufacturers .
Análisis De Reacciones Químicas
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate has several scientific research applications:
Chemistry: Used in the synthesis of various steroid derivatives.
Biology: Employed in studies related to hormone regulation and receptor binding.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and contraceptives.
Industry: Utilized in the quality control and validation of pharmaceutical products
Mecanismo De Acción
The mechanism of action of 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate involves its interaction with progesterone receptors. Upon binding to these receptors, it modulates the expression of target genes involved in various physiological processes, including reproductive function and metabolism .
Comparación Con Compuestos Similares
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate is unique due to its specific structural modifications. Similar compounds include:
Progesterone: The parent compound with no modifications.
17|A-Hydroxyprogesterone: Lacks the epoxy and methanesulfonate groups.
11|A-Hydroxyprogesterone: Lacks the epoxy and methanesulfonate groups.
These structural differences confer distinct biological activities and applications .
Propiedades
IUPAC Name |
[(1S,2S,6S,7S,9R,10S,11R)-6-acetyl-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-9-yl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6S/c1-12(23)22-18(27-22)10-16-15-6-5-13-9-14(24)7-8-20(13,2)19(15)17(11-21(16,22)3)28-29(4,25)26/h9,15-19H,5-8,10-11H2,1-4H3/t15-,16-,17+,18?,19+,20-,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHVUMPQEMYLHK-AATWHPGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)OS(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(C[C@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)OS(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)

